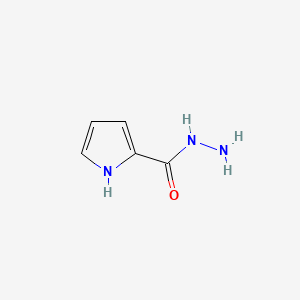
1H-Pyrrol-2-carbohydrazid
Übersicht
Beschreibung
1h-Pyrrole-2-carbohydrazide is a compound with the molecular formula C5H7N3O . It has a molecular weight of 125.13 g/mol . The IUPAC name for this compound is 1H-pyrrole-2-carbohydrazide .
Molecular Structure Analysis
The molecular structure of 1h-Pyrrole-2-carbohydrazide includes a pyrrole ring with a carbohydrazide functional group . The compound has a 2D structure and a 3D conformer .Physical And Chemical Properties Analysis
1h-Pyrrole-2-carbohydrazide has a density of 1.3±0.1 g/cm³ . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 2 . The compound has a topological polar surface area of 70.9 Ų .Wissenschaftliche Forschungsanwendungen
Arzneimittelforschung
1H-Pyrrol-2-carbohydrazid: Derivate wurden synthetisiert und auf ihr pharmakologisches Potenzial untersucht. Der Pyrrol-Rest ist ein grundlegender Baustein für viele biologisch aktive Moleküle aufgrund seiner Vielseitigkeit, Selektivität und Biokompatibilität, was ihn in der Arzneimittelentwicklung wertvoll macht .
Materialwissenschaften
In den Materialwissenschaften werden This compound und seine Derivate verwendet, um neuartige Materialien mit spezifischen Eigenschaften zu erzeugen. Diese Materialien können für verschiedene Anwendungen angepasst werden, darunter Sensoren, Beschichtungen und elektronische Geräte .
Katalyse
Pyrrol-Derivate, einschließlich This compound, werden in der Katalyse eingesetzt, um chemische Reaktionen zu erleichtern. Ihre einzigartige Struktur ermöglicht es ihnen, als Katalysatoren oder katalytische Zwischenprodukte in der organischen Synthese zu fungieren .
Antimikrobielle und Antimykotische Mittel
Substituierte This compound-Analoga haben vielversprechende Ergebnisse als potenzielle antimikrobielle und antimykotische Mittel gezeigt. Ihre Molekülstrukturen wurden für eine hohe Wirksamkeit gegen verschiedene mikrobielle Stämme optimiert .
Molekular-Docking-Studien
Die aus This compound gewonnenen Verbindungen wurden molekularen Docking-Studien unterzogen, um ihre Bindungsaffinitäten und Wirkmechanismen gegenüber biologischen Zielmolekülen vorherzusagen, was für die Arzneimittelentwicklung entscheidend ist .
Grüne Chemie
Die Synthese von This compound-Derivaten steht im Einklang mit den Prinzipien der Grünen Chemie. Forscher haben umweltfreundliche Verfahren zur Synthese dieser Verbindungen entwickelt, die die Auswirkungen auf die Umwelt reduzieren .
Schiff-Base-Bildung
This compound: wird zur Bildung von Schiff-Basen verwendet, die wertvolle Zwischenprodukte in der organischen Synthese sind. Diese Basen sind an der Herstellung verschiedener Verbindungen mit signifikanter biologischer Aktivität beteiligt .
Strukturanalyse
Die Kristallstruktur von This compound wurde bestimmt, was Einblicke in seine Molekülgeometrie und elektronische Struktur liefert. Diese Informationen sind entscheidend für das Verständnis seiner Reaktivität und Wechselwirkung mit anderen Molekülen .
Wirkmechanismus
Target of Action
It’s worth noting that pyrrolopyrazine derivatives, which include a pyrrole ring, have exhibited various biological activities such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
It’s known that the compound interacts with its targets via intermolecular n-h⋯n and n-h⋯o hydrogen bonds, forming a supramolecular grid .
Biochemical Pathways
Given the broad range of biological activities associated with pyrrolopyrazine derivatives, it’s likely that multiple pathways are affected .
Pharmacokinetics
The compound’s molecular weight (12513 Da) and structure suggest it may have favorable bioavailability .
Result of Action
Pyrrolopyrazine derivatives have shown a wide range of biological activities, suggesting that 1h-pyrrole-2-carbohydrazide may have similar effects .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
1H-Pyrrole-2-carbohydrazide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to form hydrogen bonds with other molecules, which can influence its biochemical behavior . The compound’s ability to form intermolecular hydrogen bonds (N-H⋯N and N-H⋯O) suggests that it can interact with proteins and enzymes that have complementary binding sites . These interactions can modulate the activity of these biomolecules, potentially leading to enzyme inhibition or activation.
Cellular Effects
1H-Pyrrole-2-carbohydrazide has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with cellular proteins can lead to changes in the phosphorylation status of key signaling molecules, thereby modulating signal transduction pathways. Additionally, 1H-Pyrrole-2-carbohydrazide can affect gene expression by binding to transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Molecular Mechanism
The molecular mechanism of action of 1H-Pyrrole-2-carbohydrazide involves its binding interactions with biomolecules. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. Alternatively, it can activate enzymes by stabilizing their active conformation. Furthermore, 1H-Pyrrole-2-carbohydrazide can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1H-Pyrrole-2-carbohydrazide can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 1H-Pyrrole-2-carbohydrazide can form stable hydrogen bonds, which may contribute to its stability in various experimental conditions . Over extended periods, the compound may undergo degradation, leading to changes in its biochemical activity. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to 1H-Pyrrole-2-carbohydrazide can result in sustained changes in cellular processes .
Dosage Effects in Animal Models
The effects of 1H-Pyrrole-2-carbohydrazide vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects on cellular function, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of 1H-Pyrrole-2-carbohydrazide can result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies .
Metabolic Pathways
1H-Pyrrole-2-carbohydrazide is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. The compound can be metabolized through oxidation, reduction, or hydrolysis reactions, leading to the formation of different metabolites. These metabolic transformations can affect the compound’s activity and its overall impact on cellular processes .
Transport and Distribution
The transport and distribution of 1H-Pyrrole-2-carbohydrazide within cells and tissues are crucial for its biological activity. The compound can be transported across cell membranes through specific transporters or passive diffusion. Once inside the cell, it can interact with binding proteins that facilitate its distribution to different cellular compartments. The localization and accumulation of 1H-Pyrrole-2-carbohydrazide within specific tissues or organelles can influence its activity and function .
Subcellular Localization
1H-Pyrrole-2-carbohydrazide exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications. For example, the compound may be localized to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, where it can affect cellular metabolism and energy production .
Eigenschaften
IUPAC Name |
1H-pyrrole-2-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O/c6-8-5(9)4-2-1-3-7-4/h1-3,7H,6H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQIAWPZQJCAPSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10300043 | |
| Record name | 1h-pyrrole-2-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10300043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
50269-95-9 | |
| Record name | 50269-95-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134466 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1h-pyrrole-2-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10300043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-pyrrole-2-carbohydrazide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



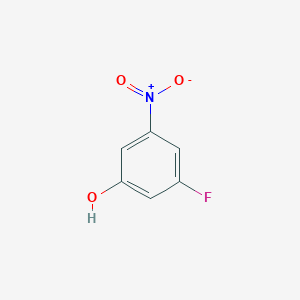

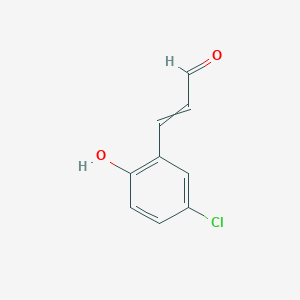
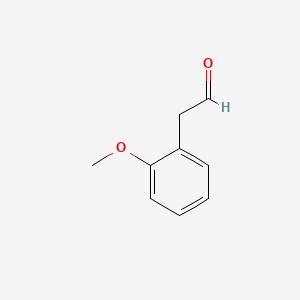


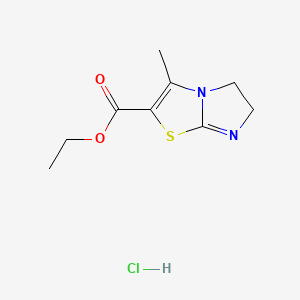

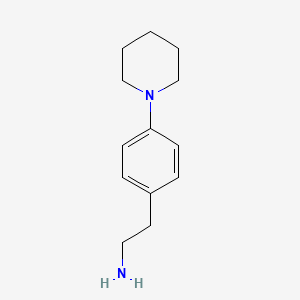

![2-Methyl-2,3,4,4a,5,9b-hexahydro-1h-pyrido[4,3-b]indole dihydrochloride](/img/structure/B1296230.png)
![4-[(Hydroxyimino)methyl]phenol](/img/structure/B1296232.png)